molecular formula C22H24N4O3 B6586015 N-(2-ethoxyphenyl)-1-[(4-propanamidophenyl)methyl]-1H-imidazole-4-carboxamide CAS No. 1251699-40-7

N-(2-ethoxyphenyl)-1-[(4-propanamidophenyl)methyl]-1H-imidazole-4-carboxamide

Numéro de catalogue: B6586015
Numéro CAS: 1251699-40-7
Poids moléculaire: 392.5 g/mol
Clé InChI: QLITWOKTPNIHPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethoxyphenyl)-1-[(4-propanamidophenyl)methyl]-1H-imidazole-4-carboxamide is a synthetic small molecule characterized by a central imidazole-carboxamide scaffold. Key structural features include:

  • 4-propanamidophenylmethyl moiety: A benzyl group attached to the imidazole nitrogen, with a propanamide (–CONHCH₂CH₂CH₃) substituent at the para position, enhancing hydrogen-bonding capacity.
  • Imidazole-4-carboxamide core: A heterocyclic ring system with a carboxamide (–CONH₂) group at position 4, critical for binding to biological targets such as proteases or kinases.

Propriétés

IUPAC Name

N-(2-ethoxyphenyl)-1-[[4-(propanoylamino)phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-3-21(27)24-17-11-9-16(10-12-17)13-26-14-19(23-15-26)22(28)25-18-7-5-6-8-20(18)29-4-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLITWOKTPNIHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The compound shares structural similarities with several imidazole-carboxamide derivatives, differing primarily in substituent groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituent R₁ (Phenyl Group) Substituent R₂ (Benzyl Group) Key Properties/Applications
Target Compound 2-ethoxyphenyl 4-propanamidophenylmethyl Hypothesized protease inhibition (predicted)
X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide) 4-tert-butylphenyl Cyclohexylamino-pyridin-3-yl SARS-CoV-2 M<sup>pro</sup> inhibitor; binding score: −8.05 kcal/mol
N-(2,4-dimethylphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide 2,4-dimethylphenyl 4-(3-methylbenzamido)phenylmethyl Predicted boiling point: 544.0±50.0 °C; pKa: 12.13±0.70
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide 3,4-dimethoxyphenyl 4-methoxyphenylpropyl Noted for synthetic accessibility; no bioactivity data provided
Key Observations:

Substituent Bulkiness: X77’s 4-tert-butylphenyl group enhances hydrophobic interactions with protease pockets, contributing to its high binding affinity (−8.05 kcal/mol) .

Hydrogen-Bonding Capacity: X77’s cyclohexylamino-pyridin-3-yl moiety forms six hydrogen bonds with SARS-CoV-2 M<sup>pro</sup> residues (e.g., Glu166, Asn142) .

Physicochemical Properties :

  • The dimethylphenyl analog exhibits a high predicted pKa (12.13±0.70), suggesting basicity under physiological conditions, whereas the target compound’s ethoxy group may lower its pKa.

Binding Affinity and Molecular Docking Insights

X77, a well-characterized analog, serves as a benchmark in molecular docking studies. Key findings include:

  • Binding Score : X77 achieves a docking score of −8.05 kcal/mol with SARS-CoV-2 M<sup>pro</sup>, comparable to other inhibitors like OUB (−8.21 kcal/mol) .
  • Interaction Residues : X77 interacts with catalytic residues (His163, Glu166) via hydrogen bonds and hydrophobic contacts .
  • Target Compound Prediction: The replacement of X77’s tert-butyl group with an ethoxy group may reduce steric complementarity, while the propanamide substituent could introduce novel interactions with polar residues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.